molecular formula C21H20N4O3S B2834266 N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-46-2

N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2834266
CAS No.: 1028685-46-2
M. Wt: 408.48
InChI Key: METHDHWPHKGSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a heterocyclic compound featuring a fused imidazoquinazoline core with thioxo and oxo functional groups, coupled to a 3-methoxybenzyl-substituted propanamide chain.

Properties

CAS No.

1028685-46-2

Molecular Formula

C21H20N4O3S

Molecular Weight

408.48

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C21H20N4O3S/c1-28-14-6-4-5-13(11-14)12-22-18(26)10-9-17-20(27)25-19(23-17)15-7-2-3-8-16(15)24-21(25)29/h2-8,11,17,23H,9-10,12H2,1H3,(H,22,26)

InChI Key

METHDHWPHKGSJL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.

    Imidazole Ring Formation: The imidazole ring can be introduced through condensation reactions involving suitable aldehydes or ketones.

    Substitution Reactions: The methoxybenzyl group can be introduced via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the propanamide chain through amidation reactions using appropriate amines and acylating agents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features and Functional Group Analysis
Compound Name Core Structure Key Functional Groups Substituents
N-(3-Methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide Imidazoquinazoline Thioxo (C=S), Oxo (C=O), Propanamide 3-Methoxybenzyl
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Hydroxy, N,O-bidentate directing group 3-Methyl, Dimethylethyl
N-(3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide () Thiadiazolotriazine Thiadiazole, Triazine, Benzamide 3-Methyl

Key Observations :

  • Thioxo vs. Thiadiazole : The thioxo group in the target compound may enhance metal-binding capacity compared to the thiadiazole ring in , which is stabilized via aromatic conjugation .
  • Directing Groups : Unlike the N,O-bidentate directing group in , the methoxybenzyl group in the target compound may act as a weaker ligand due to reduced electron-donating capacity .
  • Solubility : The 3-methoxybenzyl substituent likely improves solubility in organic solvents compared to the polar hydroxy-dimethylethyl group in .

Comparison :

  • The target compound’s synthesis likely parallels , involving cyclization of sulfur-containing precursors. However, the absence of a triazine ring (as in ) may simplify purification steps.
  • employs straightforward acylation, whereas the target compound requires multi-step heterocycle formation .

Analysis :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.